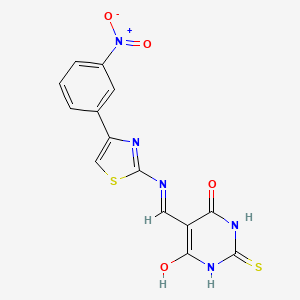
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H9N5O4S2 and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. The compound's structure features a thiazole ring substituted with a nitrophenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this class. For example, compounds with similar structural motifs have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for these compounds ranged from 27.3 µM to 43.4 µM, indicating moderate potency against these cancer cell lines .
Enzyme Inhibition
Inhibition of specific enzymes is another area where biological activity has been observed. Compounds derived from thiazole have been studied for their ability to inhibit human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases. The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly affect enzyme inhibition efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising antimicrobial activity. The derivatives were synthesized and evaluated against various pathogens, demonstrating effective inhibition at low concentrations .
- Anticancer Activity : In vitro studies on synthesized thiazole-pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Data Summary Table
属性
IUPAC Name |
6-hydroxy-5-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4S2/c20-11-9(12(21)18-13(24)17-11)5-15-14-16-10(6-25-14)7-2-1-3-8(4-7)19(22)23/h1-6H,(H3,17,18,20,21,24)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKYWVRLTLDA-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














